2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[1-ethyl-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.10529078 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Applications:
- A study by Sunder and Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds showed significant anti-inflammatory activity, indicating potential applications in medicinal chemistry (Sunder & Maleraju, 2013).
Structural and Pharmacological Studies:
- In a study by Maccaroni et al. (2008), Linezolid, a structurally related compound (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl] acetamide, was characterized using single-crystal, powder diffraction, and NMR techniques. This work contributes to the understanding of the structural aspects of similar compounds (Maccaroni et al., 2008).
Corrosion Inhibition:
- The electrochemical behavior of compounds similar to the given chemical, such as 1-(2-ethylamino)-2-methylimidazoline and its derivatives, was evaluated by Cruz et al. (2004) for corrosion inhibition efficiency in acid media. This suggests potential applications of related compounds in corrosion protection (Cruz et al., 2004).
Heterocyclic Synthesis:
- A study by Schmeyers and Kaupp (2002) focused on using thioureido-acetamides, a group to which the given chemical belongs, as starting materials for synthesizing various heterocyclic compounds in one-pot cascade reactions. This research demonstrates the versatility of such compounds in synthetic chemistry (Schmeyers & Kaupp, 2002).
Cancer Research:
- Riadi et al. (2021) synthesized a new derivative ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, exhibiting potent cytotoxic activity against various human cancer cell lines. This indicates potential applications in cancer research and therapy (Riadi et al., 2021).
Drug Release in Topical Applications:
- Tammaro et al. (2015) researched Linezolid, a related compound, embedded in poly(ϵ-caprolactone) membranes for controlled drug release in topical applications. This study highlights the potential of similar compounds in drug delivery systems (Tammaro et al., 2015).
Properties
IUPAC Name |
2-[1-ethyl-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-21-17(24)15(22(18(21)26)11-14-4-3-9-25-14)10-16(23)20-13-7-5-12(19)6-8-13/h3-9,15H,2,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKOULSNMOLPPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)CC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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